4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of two bromine atoms at positions 4 and 6, a 3-methylphenyl group at position 2, and an amine group at position 5 on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available starting materials
Bromination: The starting material, 2-(3-methylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Amination: The dibrominated intermediate is then treated with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at position 5. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazole: Lacks the amine group at position 5.
2-(3-methylphenyl)-1,3-benzoxazol-5-amine: Lacks the bromine atoms at positions 4 and 6.
4,6-Dibromo-1,3-benzoxazol-5-amine: Lacks the 3-methylphenyl group at position 2.
Uniqueness
4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the combination of bromine atoms, a 3-methylphenyl group, and an amine group within the benzoxazole framework. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-3-2-4-8(5-7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHQIFAMIVBZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.